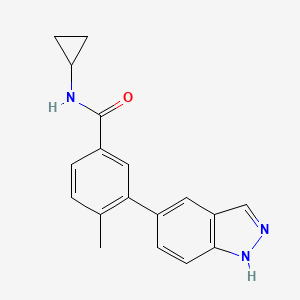
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide
Cat. No. B8791549
M. Wt: 291.3 g/mol
InChI Key: HZKJOEBOIMSMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07642276B2
Procedure details


To a solution of tert-butyl 5-bromo-1H-indazole-1-carboxylate (Intermediate 3, 2.0 g) and N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (Intermediate 5, 2.04 g) in DME (125 ml) was added tetrakis (triphenylphosphine) palladium (0.78 g) and aqueous sodium carbonate (1M, 80 ml). The mixture was heated at reflux under nitrogen for 16 h. The solvent was evaporated and the residue was purified by column chromatography on silica, eluting with cyclohexane:ethyl acetate (2:1 to 1:1) to give the title compound (1.38 g).


Name
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Quantity
2.04 g
Type
reactant
Reaction Step One

Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(OC(C)(C)C)=O)[N:6]=[CH:5]2.[CH:18]1([CH2:21][NH:22][C:23](=[O:39])[C:24]2[CH:29]=[CH:28][CH:27]=[C:26](B3OC(C)(C)C(C)(C)O3)[CH:25]=2)[CH2:20]C1.[C:40](=O)([O-])[O-].[Na+].[Na+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:21]1([NH:22][C:23](=[O:39])[C:24]2[CH:25]=[CH:26][C:27]([CH3:40])=[C:28]([C:2]3[CH:3]=[C:4]4[C:8](=[CH:9][CH:10]=3)[NH:7][N:6]=[CH:5]4)[CH:29]=2)[CH2:18][CH2:20]1 |f:2.3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NN(C2=CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NN(C2=CC1)C(=O)OC(C)(C)C
|
|
Name
|
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CNC(C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
|
|
Name
|
Intermediate 5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CNC(C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
0.78 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under nitrogen for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane:ethyl acetate (2:1 to 1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)C=1C=C2C=NNC2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.38 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
